Torin 1

Catalog No.
S545603
CAS No.
1222998-36-8
M.F
C35H28F3N5O2
M. Wt
607.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Torin 1

CAS Number

1222998-36-8

Product Name

Torin 1

IUPAC Name

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one

Molecular Formula

C35H28F3N5O2

Molecular Weight

607.6 g/mol

InChI

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3

InChI Key

AKCRNFFTGXBONI-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Torin-1; Torin1; Torin 1.

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F

Description

The exact mass of the compound Torin 1 is 607.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Applications in Neuroscience Research

Torin 1's ability to inhibit mTOR has potential applications in neuroscience research. Studies suggest that mTOR signaling is crucial for various neuronal processes, including memory formation, synaptic plasticity, and neuroprotection []. Torin 1 treatment has been shown to enhance cognitive function and improve memory in animal models []. Additionally, research suggests that Torin 1 may offer neuroprotective benefits by promoting the clearance of protein aggregates, a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's [].

Applications in Cancer Research

The role of mTOR in cancer cell proliferation and survival makes Torin 1 a potential therapeutic candidate for cancer research []. Studies have demonstrated that Torin 1 can suppress the growth of various cancer cell lines by inhibiting mTOR signaling []. Furthermore, Torin 1 may be effective against cancer stem cells, a subpopulation of cancer cells resistant to conventional therapies and responsible for tumor recurrence.

Torin 1 is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR), classified as an ATP-competitive inhibitor. Its chemical structure is defined as 1-[4-[4-(1-oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one, with a molecular weight of 607.62 g/mol and a CAS number of 1222998-36-8. Torin 1 exhibits an IC50 range of 2 to 10 nM for mTOR complexes mTORC1 and mTORC2, demonstrating a remarkable selectivity—approximately 200-fold—over other kinases such as DNA-dependent protein kinase, ataxia telangiectasia mutated, and human vacuolar protein sorting 34 .

Torin 1 functions by competitively inhibiting the ATP-binding site of mTOR, thus preventing its activation and downstream signaling pathways critical for cell growth and proliferation. The inhibition mechanism involves binding to the active site of mTOR complexes, leading to a decrease in phosphorylation of key substrates such as S6 kinase and eIF4E-binding protein . This inhibition has been shown to induce autophagy in various cell lines, including HeLa cells .

Torin 1 has been extensively studied for its biological effects, primarily its role in inhibiting cell growth and proliferation through the suppression of mTORC1's rapamycin-resistant functions. In particular, it has been observed to induce G1/S cell cycle arrest in cancer cells and significantly impair tumor growth in xenograft models . Additionally, Torin 1 enhances neurotensin secretion and gene expression in endocrine cells by activating the MEK/ERK/c-Jun pathway .

The synthesis of Torin 1 involves several key steps, including the formation of intermediate compounds through reactions such as Suzuki coupling and amide bond formation. A typical synthesis pathway begins with the reaction of an appropriate piperazine derivative with trifluoromethyl phenyl compounds in a solvent like dioxane, followed by purification through column chromatography. The final product is obtained after multiple purification steps to ensure high purity levels (≥98%) suitable for biological assays .

Torin 1 is primarily utilized in research settings focused on cancer biology due to its potent inhibitory effects on mTOR signaling pathways. Its applications include:

  • Cancer Research: Investigating the role of mTOR in tumor growth and metabolism.
  • Autophagy Studies: Understanding the mechanisms by which autophagy is regulated through mTOR inhibition.
  • Inflammation Research: Exploring its effects on immune responses and glucocorticoid signaling in immune cells .

Interaction studies have demonstrated that Torin 1 not only inhibits mTORC1 and mTORC2 but also affects various downstream signaling pathways. For instance, it has been shown to enhance the binding of eIF4E to eIF4E-binding proteins, thereby influencing protein synthesis regulation . Furthermore, studies indicate that Torin 1 can modulate the anti-inflammatory potency of glucocorticoids in human monocytes and dendritic cells .

Torin 1 belongs to a class of compounds that inhibit mTOR activity. Here are some similar compounds along with their unique characteristics:

Compound NameMechanismIC50 (nM)Unique Features
RapamycinAllosteric inhibitor~0.5Binds to FKBP12; less effective against mTORC2
PI-103Dual PI3K/mTOR inhibitor~50Inhibits both PI3K and mTOR; broader activity
NVP-BEZ235Dual PI3K/mTOR inhibitor~20Similar profile but with different selectivity
Ku0063794ATP-competitive inhibitor~10Similar mechanism but less selective than Torin 1

Torin 1's unique advantage lies in its high selectivity for mTOR over other kinases, making it a valuable tool for dissecting the specific roles of mTOR complexes in cellular processes . Its ability to inhibit rapamycin-resistant functions further distinguishes it from other inhibitors like rapamycin itself.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

8

Exact Mass

607.21950964 g/mol

Monoisotopic Mass

607.21950964 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K9HTV88VQZ

Wikipedia

Torin-1

Dates

Modify: 2023-08-15
1: Cheng NT, Guo A, Meng H. The protective role of autophagy in experimental
2: Vogel KR, Ainslie GR, Jansen EE, Salomons GS, Gibson KM. Torin 1 partially
3: Francipane MG, Lagasse E. Selective targeting of human colon cancer stem-like

Explore Compound Types